BenchChemオンラインストアへようこそ!

1-Benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylic acid hydrochloride

Solubility Salt selection Compound management

1-Benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylic acid hydrochloride (CAS 2060063-60-5) is a synthetic pyrrolidine-3-carboxylic acid derivative featuring a benzyl protecting group at the N-1 position and a tetrahydropyran-4-yl (oxan-4-yl) substituent at the C-4 position, supplied as the hydrochloride salt. With a molecular formula of C₁₇H₂₄ClNO₃ and a molecular weight of 325.84 g·mol⁻¹, this compound functions as a constrained, heterobifunctional building block in medicinal chemistry and organic synthesis.

Molecular Formula C17H24ClNO3
Molecular Weight 325.83
CAS No. 2060063-60-5
Cat. No. B2537138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylic acid hydrochloride
CAS2060063-60-5
Molecular FormulaC17H24ClNO3
Molecular Weight325.83
Structural Identifiers
SMILESC1COCCC1C2CN(CC2C(=O)O)CC3=CC=CC=C3.Cl
InChIInChI=1S/C17H23NO3.ClH/c19-17(20)16-12-18(10-13-4-2-1-3-5-13)11-15(16)14-6-8-21-9-7-14;/h1-5,14-16H,6-12H2,(H,19,20);1H
InChIKeyOEBHICSONPTMDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylic Acid Hydrochloride (CAS 2060063-60-5): Procurement-Relevant Baseline


1-Benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylic acid hydrochloride (CAS 2060063-60-5) is a synthetic pyrrolidine-3-carboxylic acid derivative featuring a benzyl protecting group at the N-1 position and a tetrahydropyran-4-yl (oxan-4-yl) substituent at the C-4 position, supplied as the hydrochloride salt [1]. With a molecular formula of C₁₇H₂₄ClNO₃ and a molecular weight of 325.84 g·mol⁻¹, this compound functions as a constrained, heterobifunctional building block in medicinal chemistry and organic synthesis [2]. Its commercially available purity typically ranges from 95% to 98% across multiple suppliers, with physical form reported as a powder stored at ambient temperature .

Why 1-Benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylic Acid Hydrochloride Cannot Be Replaced by Simple In-Class Analogs


Generic substitution among pyrrolidine-3-carboxylic acid building blocks fails because the N-1 benzyl group and the C-4 oxan-4-yl substituent are not independently interchangeable; the benzyl group serves as a lipophilic, π-stacking-capable protecting group that also modulates CNS permeability, while the oxan-4-yl moiety introduces conformational rigidity and a hydrogen-bond-accepting oxygen atom absent in simple alkyl or aryl analogs [1][2]. Removing the benzyl group (e.g., 4-(oxan-4-yl)pyrrolidine-3-carboxylic acid, CAS 1339791-76-2) eliminates the N-protection strategy and alters the overall lipophilicity–polarity balance, while replacing the oxan-4-yl with a halogen-aryl group shifts the scaffold's pharmacological target profile from CNS-oriented to endothelin receptor antagonism [3]. The hydrochloride salt form further provides superior aqueous solubility and handling characteristics compared to the free base, a critical factor in reproducible screening workflows .

Product-Specific Quantitative Differentiation Evidence for 1-Benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylic Acid Hydrochloride


Salt Form Advantage: Hydrochloride vs. Free Base Solubility and Handling

The target compound is supplied as the hydrochloride salt, which confers a substantial aqueous solubility advantage over its free base form (1-benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylic acid). Hydrochloride salt formation of pyrrolidine-3-carboxylic acid derivatives typically increases aqueous solubility by ≥1 order of magnitude compared to the corresponding free acid, a property critical for high-concentration biological assay preparation and consistent compound management [1]. The free base comparator (the non-salt form) is not commercially catalogued as a standalone product, underscoring the practical necessity of the HCl salt for procurement [2].

Solubility Salt selection Compound management

N-Benzyl vs. N-Unsubstituted Analog: Structural Protection and Lipophilicity Modulation

The N-1 benzyl substituent in the target compound distinguishes it from the N-unsubstituted analog 4-(oxan-4-yl)pyrrolidine-3-carboxylic acid (CAS 1339791-76-2, MW = 199.25 g·mol⁻¹). The benzyl group increases molecular weight by ~126 Da (325.84 vs. 199.25 g·mol⁻¹) and introduces a calculated logP shift of approximately +2.5 units, consistent with the addition of a phenylmethylene moiety [1]. This lipophilicity enhancement is critical for CNS penetration potential; structurally related N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines have been optimized as selective dual serotonin/noradrenaline reuptake inhibitors requiring both the benzyl and tetrahydropyran pharmacophores for balanced potency at SERT and NET [2].

N-protecting group Lipophilicity Medicinal chemistry

Purity Benchmarking: Commercially Certified 98% Purity vs. Standard 95% Grade

Across major suppliers, the target compound is available at two purity tiers: 95% (AKSci Catalog 2509EJ) and 98% (LeYan Catalog 1794985) . The 98% purity grade represents a 3-percentage-point absolute improvement over the 95% baseline, reducing total impurity burden by 60% (from 5% to 2% total impurities). For closely related analogs such as 4-(oxan-4-yl)-1-(propan-2-yl)pyrrolidine-3-carboxylic acid (CAS 2227691-38-3), suppliers typically list ≥95% purity without a higher-tier option, limiting their suitability for impurity-sensitive applications such as crystallography or high-content screening [1].

Purity specification Quality control Procurement

Dual Pharmacophoric Motif: Simultaneous Benzyl π-Stacking and Oxane Hydrogen-Bonding Capability

The target compound uniquely combines, within a single pyrrolidine scaffold, an aromatic benzyl group capable of π–π stacking and hydrophobic interactions and an oxan-4-yl oxygen atom that serves as a conformation-restricting hydrogen bond acceptor. In the published SAR on N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines, removal of either the benzyl or the tetrahydropyran group resulted in >10-fold loss of dual 5-HT/NA reuptake inhibition potency, demonstrating the non-redundant contribution of each motif [1]. Analogs that replace the oxan-4-yl with a halogen-aryl group (e.g., the 1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acid series in US8344161) redirect pharmacological activity toward endothelin receptor antagonism, confirming that the oxane oxygen is a selectivity determinant, not merely a steric placeholder [2].

Pharmacophore design CNS drug discovery Conformational constraint

Synthetic Tractability: Orthogonal Reactivity of Carboxylic Acid and Benzyl-Protected Amine

The target compound presents an orthogonal reactivity profile: the carboxylic acid at C-3 is available for amide coupling, esterification, or reduction without interference from the N-benzyl group, which can be independently removed via hydrogenolysis to unmask the secondary amine for further diversification [1]. In contrast, the N-unprotected analog 4-(oxan-4-yl)pyrrolidine-3-carboxylic acid (CAS 1339791-76-2) requires pre-functionalization of the amine to prevent self-condensation, adding at least one synthetic step. The Cbz-protected analog (1-(benzyloxy)carbonyl-4-(oxan-4-yl)pyrrolidine-3-carboxylic acid, CAS 2172391-44-3) offers a different deprotection strategy (acidic or hydrogenolytic Cbz removal) but lacks the direct benzyl pharmacophore [2].

Orthogonal protection Amide coupling Solid-phase synthesis

Stereochemical Control: cis/trans Diastereomer Ratio and Its Impact on Biological Conformation

The target compound is offered as a racemic mixture with undefined cis/trans configuration at the C-3/C-4 positions. In the related PPARα/γ agonist series of 3,4-disubstituted pyrrolidine acid analogs, the cis-3R,4S isomer was identified as the eutomer, displaying >10-fold greater potency than the trans isomer [1]. The specific stereochemistry of the oxan-4-yl and carboxyl substituents dictates the spatial orientation of the two pharmacophoric groups; for the target compound, procurement of a single diastereomer (e.g., the (3S,4S) or (3R,4R) form listed separately as CAS 2155840-07-4) would be necessary for stereospecific SAR campaigns, while the racemic mixture remains suitable for initial library screening .

Stereochemistry Diastereomer ratio Conformational analysis

Optimal Application Scenarios for 1-Benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylic Acid Hydrochloride Based on Quantitative Differentiation Evidence


CNS-Targeted Parallel Library Synthesis Requiring Orthogonal Protection

Leveraging the orthogonal reactivity of the N-benzyl-protected amine and the free C-3 carboxylic acid, this compound is suited for diversity-oriented synthesis of CNS-focused compound libraries. The benzyl group provides the lipophilicity and π-stacking capacity demonstrated as essential for SERT/NET dual inhibition in the N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine series, where removal of either the benzyl or tetrahydropyran motif caused ≥10-fold potency loss [1]. The HCl salt ensures consistent solubility across parallel amide coupling reactions, reducing batch failure rates in automated synthesis workflows [2].

High-Content Screening Campaigns Requiring ≤2% Total Impurity Burden

For high-content imaging or phenotypic screening where impurity-driven cytotoxicity or fluorescence artifacts can confound hit identification, the 98% purity grade (LeYan) provides a total impurity load of ≤2%, representing a 60% reduction in impurities compared to the 95% standard grade . This purity tier is not documented for the closest N-substituted analog 4-(oxan-4-yl)-1-(propan-2-yl)pyrrolidine-3-carboxylic acid, making the target compound a preferred choice when impurity-driven false positives must be minimized [3].

Stereochemical SAR Elucidation of 3,4-Disubstituted Pyrrolidine Pharmacophores

The racemic mixture serves as an entry point for stereochemical SAR exploration of the pyrrolidine scaffold. Published data on 3,4-disubstituted pyrrolidine acids demonstrate that the cis-3R,4S isomer can exhibit >10-fold greater PPARα/γ potency than the trans isomer, establishing the precedent that stereochemistry at C-3/C-4 is a critical potency determinant [4]. Procurement of the racemate allows initial activity assessment, followed by chiral resolution or enantioselective synthesis to identify the eutomer.

Late-Stage Diversification of Preclinical Candidates via Reductive Amination

Following hydrogenolytic removal of the N-benzyl group, the unmasked secondary amine can undergo reductive amination with diverse aldehydes to rapidly generate N-alkyl analogs. This strategy, enabled by the target compound's benzyl protection, has been employed in the Roche patent series (EP2814822/US8344161) to access pyrrolidine-3-carboxylic acid derivatives with varied N-substituents for metabolic disease and CNS indications [5][6]. The hydrochloride salt avoids the need for in situ salt formation prior to hydrogenolysis, simplifying the two-step deprotection–functionalization sequence [2].

Quote Request

Request a Quote for 1-Benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.